4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1789027-99-1
VCID: VC2887293
InChI: InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15)
SMILES: CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C10H15NO4S2
Molecular Weight: 277.4 g/mol

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide

CAS No.: 1789027-99-1

Cat. No.: VC2887293

Molecular Formula: C10H15NO4S2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide - 1789027-99-1

Specification

CAS No. 1789027-99-1
Molecular Formula C10H15NO4S2
Molecular Weight 277.4 g/mol
IUPAC Name 4-tert-butylsulfonylbenzenesulfonamide
Standard InChI InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15)
Standard InChI Key JYFZDFVXAHXRED-UHFFFAOYSA-N
SMILES CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Canonical SMILES CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide features a para-disubstituted benzene ring with a primary sulfonamide group at one position and a 2-methylpropane-2-sulfonyl group at the opposing position. The presence of these two sulfur-containing functional groups creates a molecule with interesting electronic properties and potential hydrogen bonding capabilities through the sulfonamide moiety.

Synthetic Approaches and Preparation

Reaction Mechanisms

The formation of sulfonamide functional groups generally proceeds through nucleophilic substitution reactions. In a typical process, a sulfonyl chloride intermediate reacts with a nucleophile (such as ammonia) to yield the corresponding sulfonamide. For 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide, the presence of two distinct sulfur-containing groups suggests a multi-step synthetic approach with carefully controlled reaction conditions to achieve regioselectivity .

Similar sulfonamide derivatives have been synthesized by reacting appropriate starting materials like 4-methylbenzenesulfonyl chloride with nucleophiles under controlled pH conditions (pH 6-10), as demonstrated in the synthesis of related compounds .

Applications and Research Significance

Synthetic Chemistry Applications

As a "versatile small molecule scaffold" (as described in product listings), 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide likely serves as an intermediate in organic synthesis . The presence of the sulfonamide group, which can function as both a hydrogen bond donor and acceptor, makes it potentially useful in the development of compounds with specific binding properties or as ligands in coordination chemistry.

Structure-Activity Relationships

QuantityPrice
50 mg462,00 €
500 mg1.244,00 €

The relatively high cost per unit mass suggests specialized synthesis methods and potentially limited market demand, consistent with its status as a research chemical rather than a bulk commodity .

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